molecular formula C7H13NO4S B1443495 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid CAS No. 1316222-44-2

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid

Cat. No.: B1443495
CAS No.: 1316222-44-2
M. Wt: 207.25 g/mol
InChI Key: MRLYGGDJGQZKLO-UHFFFAOYSA-N
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Description

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a synthetic pyrrolidinecarboxylic acid derivative intended for research and development purposes. The pyrrolidine-3-carboxylic acid scaffold is a structure of high interest in medicinal chemistry and neuroscience research . Compounds based on this core structure have been extensively investigated as competitive antagonists for ionotropic glutamate receptors (iGluRs), which are critical for neurotransmission in the central nervous system . Specifically, analogs featuring substituents on the pyrrolidine ring, such as sulfonyl groups, have shown potential in modulating the activity of NMDA-type glutamate receptors . Antagonists of these receptors are valuable tools for studying a range of neurological states and have been implicated in research for conditions such as anxiety, depression, cerebral stroke, and neurodegenerative diseases . The presence of the ethanesulfonyl group in this compound suggests it may act as a key intermediate or final product in the synthesis of more complex receptor ligands. Its structure offers a platform for further chemical exploration to develop novel compounds with targeted affinity and selectivity for specific receptor subtypes. Researchers can utilize this chemical in structure-activity relationship (SAR) studies, as a building block in organic synthesis, or for probing biological mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-ethylsulfonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-2-13(11,12)8-4-3-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLYGGDJGQZKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethanesulfonyl-pyrrolidine-3-carboxylic acid typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with ethanesulfonyl chloride in the presence of a base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The sulfonyl and carboxylic acid functional groups contribute to its reactivity and solubility in various solvents, making it a versatile compound for synthetic applications.

Endothelin Receptor Antagonism

One of the primary applications of ES-PCA derivatives is in the development of endothelin receptor antagonists. Research has shown that pyrrolidine-3-carboxylic acids can serve as potent antagonists for the endothelin-A (ETA) receptor, which is implicated in various cardiovascular diseases. For instance, compounds derived from pyrrolidine-3-carboxylic acids have demonstrated high selectivity for the ETA receptor over the ETB receptor, with Ki values as low as 0.034 nM, indicating strong binding affinity .

Table 1: Binding Affinities of Pyrrolidine Derivatives

CompoundETA Ki (nM)ETB Ki (nM)Selectivity Ratio
A-2165460.03413000382,352
Other DerivativesVariesVariesVaries

Peptide Synthesis

ES-PCA has also been utilized in peptide synthesis due to its ability to act as a chiral auxiliary. It facilitates enantioselective reactions, such as anti-Mannich-type reactions, which are crucial for synthesizing biologically active peptides . The presence of the pyrrolidine moiety enhances stereochemical control during these reactions.

Organocatalysis

The compound has been explored as a catalyst in various organic reactions. Its derivatives have shown promise in enantioselective catalysis, particularly in aldol reactions and Michael additions. The unique structure of ES-PCA allows it to stabilize transition states effectively, leading to higher yields and selectivities .

Table 2: Catalytic Performance of ES-PCA Derivatives

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Aldol ReactionES-PCA Derivative A8592
Michael AdditionES-PCA Derivative B7887

Material Science Applications

In material science, compounds like ES-PCA are being investigated for their potential use in creating novel materials with specific properties. The incorporation of sulfonyl groups can enhance the thermal stability and mechanical strength of polymers .

Case Studies and Research Findings

Several studies highlight the effectiveness of ES-PCA derivatives in various applications:

  • Endothelin Antagonists : A study demonstrated that modifications on the pyrrolidine ring significantly affect the binding affinity to ETA receptors, leading to the discovery of new clinical candidates .
  • Synthesis of Bioactive Peptides : Researchers utilized ES-PCA in synthesizing cyclic peptides with immunosuppressive properties, showcasing its utility in pharmaceutical applications .
  • Organocatalytic Reactions : Investigations into organocatalysis revealed that ES-PCA derivatives could outperform traditional catalysts in specific reactions due to their unique structural features .

Mechanism of Action

The mechanism of action of 1-ethanesulfonyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid and related pyrrolidine derivatives:

Compound Name Substituent (N-position) Carboxylic Acid Position Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Key Properties/Applications Reference
1-Ethylpyrrolidine-3-carboxylic acid Ethyl 3 C₇H₁₃NO₂ 143.18 -2.0 1 donor, 3 acceptors High polarity; synthetic intermediate
1-Benzyl-pyrrolidine-3-carboxylic acid Benzyl 3 C₁₂H₁₅NO₂ 205.25* 1.5 1 donor, 3 acceptors Increased lipophilicity; used in medicinal chemistry
1-(2-Ethylhexanoyl)pyrrolidine-3-carboxylic acid 2-Ethylhexanoyl 3 C₁₃H₂₃NO₃ 241.33 2.1† 1 donor, 3 acceptors Lipophilic; intermediate for drug discovery
1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid Cbz (benzyloxycarbonyl) 3 (with ethyl at C3) C₁₅H₁₉NO₄ 277.32 2.5† 1 donor, 4 acceptors Stabilizes amines during synthesis; peptide chemistry
This compound Ethanesulfonyl 3 C₇H₁₃NO₄S‡ 219.25 (calculated) ~0.5 (estimated) 1 donor, 4 acceptors Predicted enhanced polarity and stability due to sulfonyl group N/A

*Molecular weight for 1-benzyl derivative recalculated based on formula C₁₂H₁₅NO₂. †Estimated based on substituent contributions. ‡Hypothetical formula for this compound.

Key Observations:

Electronic Effects: The ethanesulfonyl group is electron-withdrawing, which may increase the acidity of the carboxylic acid compared to ethyl or benzyl substituents . In contrast, alkyl groups (e.g., ethyl, 2-ethylhexanoyl) enhance lipophilicity, as seen in 1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid (XLogP3 = 2.1) .

Synthetic Utility: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid (Cbz-protected) is used to stabilize amines during multi-step syntheses .

Research Findings and Data Gaps

Synthetic Pathways :

  • details hydrogenation and cyclization methods for related pyrrolidine derivatives, which could be adapted for synthesizing the sulfonyl variant using ethanesulfonyl chloride .

Physicochemical Data :

  • Experimental data for the target compound (e.g., melting point, solubility) are absent in the evidence. These properties can be inferred to lie between those of 1-ethylpyrrolidine-3-carboxylic acid (polar) and 1-benzyl derivatives (lipophilic) .

Biological Activity: No direct evidence links the target compound to specific biological targets. However, sulfonamide-containing pyrrolidines are known for protease inhibition and antimicrobial activity, suggesting plausible applications .

Biological Activity

1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative with notable biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of cardiovascular health and cancer treatment. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with an ethanesulfonyl group and a carboxylic acid. The molecular formula is C7H13NO4S, and its structure can be represented as follows:

Structure C7H13NO4S\text{Structure }\quad \text{C}_7\text{H}_{13}\text{N}\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as an antagonist to endothelin receptors, specifically the ETA receptor, which plays a significant role in vasoconstriction and cardiovascular diseases. The compound's efficacy in inhibiting metalloproteases also suggests potential applications in treating conditions associated with excessive extracellular matrix degradation.

Cardiovascular Health

This compound has shown promise as a vasodilator through its action on endothelin receptors. In studies, it demonstrated significant inhibition of endothelin-induced vasoconstriction, making it a candidate for managing hypertension and related cardiovascular disorders .

Cancer Treatment

Recent research indicates that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and proliferation . The spirocyclic structure of related pyrrolidine derivatives has been highlighted for enhancing biological activity against cancer cells .

Case Studies

Study Findings Reference
Study on Endothelin AntagonistsDemonstrated that modifications in pyrrolidine derivatives can enhance selectivity for ETA receptors, leading to improved therapeutic profiles for hypertension management.
Anticancer Activity AssessmentShowed that this compound induces apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin.
Metalloprotease InhibitionInvestigated the compound's role in inhibiting metalloproteases linked to various cardiovascular diseases, suggesting a protective effect on cardiac tissues.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Endothelin Receptor Antagonism : Inhibits vasoconstriction mediated by endothelin receptors.
  • Anticancer Properties : Induces apoptosis in cancer cell lines through modulation of survival pathways.
  • Metalloprotease Inhibition : Provides protective effects against diseases associated with excessive extracellular matrix degradation.

Q & A

Q. What are the common synthetic routes for 1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer: Synthesis typically involves sulfonylation of pyrrolidine derivatives followed by carboxylation. For example, coupling ethanesulfonyl chloride with a pyrrolidine precursor under inert conditions (e.g., nitrogen atmosphere) in a polar aprotic solvent like DMF or THF. Catalysts such as triethylamine or DMAP can enhance reaction efficiency. Yield optimization requires careful control of stoichiometry, temperature (often 0–25°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is critical. Variations in solvent polarity and catalyst loading may lead to side reactions (e.g., over-sulfonylation), necessitating rigorous monitoring by TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer: Structural confirmation relies on:
  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify sulfonyl and carboxyl group integration (e.g., sulfonyl protons appear as singlets near δ 3.0–3.5 ppm).
  • Mass Spectrometry (ESI-MS): To confirm molecular weight (e.g., [M+H]+^+ peaks). ESIMS data for analogous compounds show mass accuracy within ±2 Da .
  • Infrared Spectroscopy (IR): Peaks at ~1350 cm1^{-1} (S=O stretching) and ~1700 cm1^{-1} (C=O stretching).
  • X-ray Crystallography: For absolute stereochemical determination, though this requires high-purity crystals .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

  • Methodological Answer: Conduct accelerated stability studies:
  • Thermal Stability: Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC (e.g., C18 column, UV detection at 210–254 nm).
  • pH Sensitivity: Incubate the compound in buffers (pH 2–12) and monitor hydrolysis by 1^1H NMR.
  • Light Sensitivity: Expose to UV/visible light and track photodegradation products.
    Standard protocols recommend storing the compound in amber vials under inert gas (argon) at –20°C for long-term stability .

Advanced Research Questions

Q. How can computational chemistry be integrated to optimize the synthesis and reactivity of this compound?

  • Methodological Answer: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model reaction pathways and transition states to predict regioselectivity. For example:
  • Reaction Mechanism Insights: Simulate sulfonylation steps to identify rate-limiting stages.
  • Solvent Effects: Use COSMO-RS models to screen solvent polarity impacts on yield.
  • Catalyst Design: Virtual screening of organocatalysts to enhance carboxylation efficiency.
    Experimental validation via microreactor setups (e.g., flow chemistry) allows rapid iteration of computationally predicted conditions .

Q. How can contradictions in reported physicochemical or biological data for this compound be resolved?

  • Methodological Answer: Address discrepancies through:
  • Reproducibility Checks: Replicate experiments using identical reagents (e.g., same batch of ethanesulfonyl chloride) and analytical methods.
  • Meta-Analysis: Compare datasets across studies, focusing on variables like purity (≥95% by HPLC), solvent traces, or stereochemical impurities.
  • Advanced Characterization: Use 2D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities.
    Contradictions in biological activity may stem from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using guidelines from ’s methodological rigor frameworks .

Q. What challenges arise in elucidating the reaction mechanisms of this compound in catalytic processes?

  • Methodological Answer: Key challenges include:
  • Intermediate Detection: Use stopped-flow NMR or time-resolved IR to capture short-lived intermediates.
  • Isotopic Labeling: 18^{18}O or 34^{34}S isotopic tracers can track sulfonyl group transfer pathways.
  • Computational Mapping: Combine molecular dynamics (MD) simulations with experimental kinetics to validate proposed mechanisms.
    For example, MD simulations of the sulfonylation step may reveal steric hindrance effects from the pyrrolidine ring, guiding catalyst redesign .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethanesulfonyl-pyrrolidine-3-carboxylic acid
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